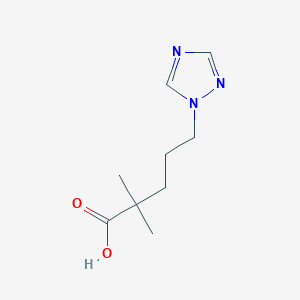

2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid

描述

2,2-Dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted with two methyl groups at the C2 position and a 1,2,4-triazole ring at the C5 position. The dimethyl groups at C2 confer increased hydrophobicity, likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

属性

分子式 |

C9H15N3O2 |

|---|---|

分子量 |

197.23 g/mol |

IUPAC 名称 |

2,2-dimethyl-5-(1,2,4-triazol-1-yl)pentanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,8(13)14)4-3-5-12-7-10-6-11-12/h6-7H,3-5H2,1-2H3,(H,13,14) |

InChI 键 |

HODBSJALPHFYMG-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CCCN1C=NC=N1)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid typically involves the reaction of a suitable precursor with 1,2,4-triazole under specific conditions. One common method includes the condensation of a carboxylic acid derivative with 1,2,4-triazole in the presence of a dehydrating agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale .

化学反应分析

Types of Reactions

2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic medium.

Reduction: LiAlH₄ in dry ether.

Substitution: Alkyl halides in the presence of a base like NaOH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid has several applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as potential anticancer and antifungal agents.

Agriculture: This compound is investigated for its role as a plant growth regulator and pesticide.

Materials Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

作用机制

The mechanism of action of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or fungi . The triazole ring allows for strong binding interactions with these targets, leading to the desired biological effects .

相似化合物的比较

Data Tables

Table 1. Structural and Functional Comparison

生物活性

2,2-Dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid is a compound that belongs to the triazole class, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

Synthesis methods typically involve the reaction of appropriate precursors under controlled conditions to yield the triazole derivative. The incorporation of the triazole ring is crucial for enhancing biological activity due to its unique electronic properties and ability to form hydrogen bonds .

Antimicrobial Properties

Research indicates that 2,2-Dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Bacillus subtilis (Gram-positive) : Moderate activity was observed with IC50 values ranging between 9.7 µM and 27.5 µM.

- Escherichia coli (Gram-negative) : The compound showed less pronounced effects compared to Gram-positive bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays against human leukemia cell lines (HL-60) revealed promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,2-Dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid | HL-60 (Leukemia) | 10 - 15 |

| Control | HL-60 | >40 |

These findings indicate that the triazole moiety contributes significantly to the compound's cytotoxic effects against cancer cells .

The mechanism underlying the biological activity of this compound may involve several pathways:

- Inhibition of Enzymatic Activity : The triazole ring can mimic bioisosteres of amide bonds, potentially interfering with enzyme function in target organisms or cancer cells .

- Cell Cycle Arrest : Studies suggest that compounds containing triazole structures can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells .

Case Studies

Recent literature highlights various studies focusing on the biological activity of triazole derivatives:

- In Vitro Antiproliferative Activity : A study demonstrated that a series of triazole derivatives exhibited varying degrees of antiproliferative activity against different cancer cell lines, with some compounds outperforming established drugs in terms of potency .

- Antibacterial Screening : Another investigation utilized GFP-producing bacterial strains to assess antibacterial efficacy quantitatively. The results indicated a significant reduction in fluorescence signal, correlating with bacterial cell death upon treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。